molecular formula C22H32O8 B096299 Didrovaltrate CAS No. 18296-45-2

Didrovaltrate

Cat. No.: B096299
CAS No.: 18296-45-2
M. Wt: 424.5 g/mol
InChI Key: PHHROXLDZHUIGO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Didrovaltrate, also known as Didrovaltratum, primarily targets GABA aminotransferase (GABA-AT) . GABA-AT is an enzyme that degrades γ-aminobutyric acid (GABA) in the central nervous system (CNS) . GABA is the most widely distributed inhibitory neurotransmitter in the CNS .

Mode of Action

This compound exhibits inhibitory activity against GABA-AT . This inhibition prevents the degradation of GABA in the CNS, thereby modulating GABA levels . Although the inhibitory activity of this compound is less potent compared to other known GABA-AT inhibitors such as vigabatrin, it may have additive effects when used in combination with other compounds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By inhibiting GABA-AT, this compound prevents the breakdown of GABA, leading to increased GABA levels in the CNS . This can have downstream effects on various neurological disorders associated with low levels of GABA, such as epilepsy, Huntington’s disease, Parkinson’s disease, Alzheimer’s disease, and dyskinesia .

Result of Action

This compound has been identified as an antitumor agent with cytotoxicity . It has also been found to have an effect on I-calcium current in rabbit ventricular myocytes . The increase in GABA levels resulting from the inhibition of GABA-AT by this compound can lead to enhanced inhibitory neurotransmission in the CNS . This can potentially alleviate symptoms of various neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Didrovaltrate can be synthesized through the esterification of valtrate, another valepotriate compound. The process involves the reaction of valtrate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound involves the extraction of valepotriates from the roots of Valeriana officinalis using solvents such as ethanol or methanol. The extract is then subjected to column chromatography to isolate this compound. The isolated compound is further purified using recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Didrovaltrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Didrovaltrate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Didrovaltrate is unique among valepotriates due to its specific chemical structure, which includes an acetoxy group and a spirocyclopentapyran ring system. This structure contributes to its distinct pharmacological properties, including its potent inhibition of GABA aminotransferase and its cytotoxic effects against cancer cell lines .

Properties

IUPAC Name

[6-acetyloxy-1-(3-methylbutanoyloxy)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h10,12-13,16-17,20-21H,6-9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHROXLDZHUIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1=COC(C2C1CC(C23CO3)OC(=O)C)OC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864825
Record name 6-(Acetyloxy)-4-{[(3-methylbutanoyl)oxy]methyl}-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-1-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrovaltrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18296-45-2
Record name Dihydrovaltrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

63 - 64 °C
Record name Dihydrovaltrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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